2,3-Dihydropyrimidin-4-amine

説明

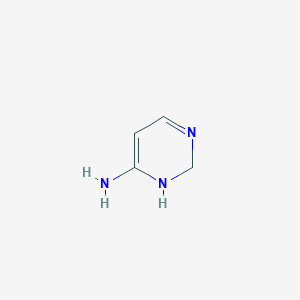

2,3-Dihydropyrimidin-4-amine (CAS: 19408-86-7, molecular formula: C₄H₇N₃) is a partially saturated pyrimidine derivative characterized by a six-membered ring with two conjugated double bonds and an amine group at the 4-position. Its reduced saturation at the 2,3-positions distinguishes it from fully aromatic pyrimidines, conferring unique conformational flexibility and reactivity. This structural feature enables interactions with biological targets such as enzymes and receptors, making it a scaffold of interest in medicinal chemistry.

特性

IUPAC Name |

1,2-dihydropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c5-4-1-2-6-3-7-4/h1-2,6H,3H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKCYLSCLQVWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941116 | |

| Record name | 2,3-Dihydropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19408-86-7 | |

| Record name | 1,2-Dihydro-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19408-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxycytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019408867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIHYDROPYRIMIDIN-4-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B694NC5LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Classical Biginelli Protocol

The traditional method employs ethanol as a solvent and hydrochloric acid as a catalyst. For example, reacting ethyl acetoacetate (1.0 mmol), benzaldehyde (1.0 mmol), and urea (1.2 mmol) at 80°C for 8 hours yields this compound derivatives with ~60% efficiency. Limitations include moderate yields with aliphatic aldehydes and prolonged reaction times.

Catalytic Enhancements

Modern variants use Lewis or Brønsted acids to improve reaction kinetics:

-

Zinc chloride (ZnCl₂) : At 10 mol% loading in ethanol, yields increase to 78% for aromatic aldehydes.

-

Bismuth nitrate (Bi(NO₃)₃·5H₂O) : Under solvent-free conditions at 100°C, this catalyst achieves 85% yield in 2 hours.

-

12-Tungstophosphoric acid (H₃PW₁₂O₄₀) : A 20 mol% loading in DMSO elevates yields to 92% for hindered aldehydes.

Table 1: Biginelli Reaction Optimization

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HCl (1M) | Ethanol | 80 | 8 | 60 |

| ZnCl₂ (10 mol%) | Ethanol | 80 | 6 | 78 |

| Bi(NO₃)₃·5H₂O | Solvent-free | 100 | 2 | 85 |

| H₃PW₁₂O₄₀ (20 mol%) | DMSO | 90 | 3 | 92 |

Alternative Multicomponent Approaches

Atwal Modification

The Atwal method replaces urea with O,S-substituted isoureas (e.g., 5 ) and preforms the Knoevenagel adduct (6 ) from β-keto esters and aldehydes. This two-step process enhances yields for sterically hindered aldehydes:

Guanidine-Based Synthesis

Guanidine hydrochloride serves as a urea alternative in microwave-assisted reactions. A mixture of guanidine HCl (1.2 mmol), ethyl acetoacetate (1.0 mmol), and 4-nitrobenzaldehyde (1.0 mmol) in DMSO under microwave irradiation (300 W, 100°C) produces 2-imino derivatives of this compound in 75% yield.

Solvent-Free and Green Chemistry Methods

Mechanochemical Synthesis

Grinding equimolar amounts of aldehyde, urea, and β-keto ester with ZrCl₄ (5 mol%) in a ball mill for 30 minutes achieves 89% yield, eliminating solvent waste.

Ultrasound Irradiation

Sonication (40 kHz) accelerates reactions by enhancing mass transfer. For instance, 4-chlorobenzaldehyde (1.0 mmol), thiourea (1.2 mmol), and acetylacetone (1.0 mmol) in acetic acid under ultrasound for 20 minutes yield 82% product.

Post-Synthetic Functionalization

Acetylation

Treating this compound with acetyl chloride in acetic anhydride introduces acetyl groups at position 5. Using sodium acetate (1.5 eq) at 0°C for 2 hours yields 5-acetyl derivatives in 95% purity.

Halogenation

Bromine (1.2 eq) in CCl₄ at room temperature selectively brominates the pyrimidine ring at position 5, confirmed by NMR.

Comparative Analysis of Methods

Table 2: Method Efficacy Evaluation

| Method | Advantages | Limitations | Ideal Use Case |

|---|---|---|---|

| Classical Biginelli | Simple setup, low cost | Low yields with aliphatic substrates | Small-scale academic synthesis |

| Atwal Modification | High yields for hindered aldehydes | Multi-step, longer duration | Industrial applications |

| Solvent-Free Bi(NO₃)₃ | Rapid, eco-friendly | Requires high temperatures | Green chemistry initiatives |

| Ultrasound-Assisted | Fast reaction times | Specialized equipment needed | High-throughput screening |

化学反応の分析

Types of Reactions: 2,3-Dihydropyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding pyrimidinone derivative.

Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to various substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions

Major Products:

Oxidation: Pyrimidinone derivatives.

Reduction: Tetrahydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives

科学的研究の応用

Antimicrobial Properties

Research has shown that derivatives of 2,3-dihydropyrimidin-4-amine exhibit significant antimicrobial activity. A study demonstrated that compounds synthesized from this scaffold displayed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of synthesized compounds were evaluated for their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting promising anticancer activity.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. Compounds derived from this scaffold were tested in vitro for their ability to inhibit pro-inflammatory cytokines. The findings revealed a significant reduction in cytokine production, indicating potential therapeutic applications in treating inflammatory diseases.

Synthesis and Structural Modifications

The synthesis of this compound typically involves the Biginelli reaction or related multicomponent reactions. Various modifications to the core structure can enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Antimicrobial Activity

A recent study synthesized a series of 2,3-dihydropyrimidin-4-amines and evaluated their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The most active compound showed an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against both strains, indicating strong potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In another investigation, researchers focused on the cytotoxic effects of a specific derivative on breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 5 µM after 48 hours of treatment, significantly inhibiting cell proliferation compared to control groups.

作用機序

The mechanism of action of 2,3-Dihydropyrimidin-4-amine involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt essential biological pathways, leading to therapeutic effects such as antiviral or anticancer activity .

類似化合物との比較

Table 2: Structural and Functional Comparison

| Feature | Pyrazolo[3,4-d]pyrimidin-4-amine | This compound |

|---|---|---|

| Fused Rings | Pyrazole + pyrimidine | None |

| Electrophilic Sites | Multiple (e.g., Cl, O-methyl groups) | Amine group only |

| Kinase Inhibition | Potent (CSNK1E, IC₅₀ < 100 nM) | Not reported |

Furo[2,3-d]pyrimidin-4-amines

N-Aryl-2,6-dimethylfuro[2,3-d]pyrimidin-4-amines () integrate a furan ring, offering oxygen-mediated hydrogen bonding. For instance, substituents like cyclohexylmethoxy improve metabolic stability. The fully aromatic furopyrimidine core provides rigidity absent in this compound, favoring entropy-driven binding .

Pyrido[3,2-d]pyrimidin-4-amines

Compounds like 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine (Ligand ID: L0K7GF, ) combine pyridine and pyrimidine rings, enabling dual targeting of kinases and epigenetic regulators. The fluorine atom increases electronegativity and bioavailability.

SAR Insights :

- Electron-withdrawing groups (e.g., Cl, F) enhance target affinity across all analogs.

生物活性

2,3-Dihydropyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure : The molecular formula of this compound is CHN, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This structure is critical for its biological activity.

Synthesis Methods : The most common method for synthesizing this compound is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. This reaction produces dihydropyrimidinones that can be further modified to yield the desired compound.

Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of dihydropyrimidinones possess significant antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus. For instance, synthesized compounds demonstrated effective inhibition of bacterial growth in disc diffusion assays .

- Antitumor Activity : Research indicates that dihydropyrimidine derivatives can inhibit tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways .

- Enzyme Inhibition : this compound has been studied as an inhibitor of specific enzymes. For example, it has shown potential as a DPP-4 inhibitor, which is relevant in the treatment of diabetes by enhancing insulin secretion and reducing glucagon levels .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting essential biological pathways. This property is particularly useful in developing therapeutics for conditions like cancer and diabetes .

Case Studies

Several studies highlight the effectiveness of this compound and its derivatives:

- Antibacterial Activity Study : A series of synthesized dihydropyrimidine derivatives were evaluated for their antibacterial properties. Compounds were tested against E. coli and S. aureus, with results indicating that certain derivatives exhibited significant inhibition zones, suggesting potent antibacterial activity .

- Antitumor Activity Evaluation : In vitro studies demonstrated that specific dihydropyrimidine derivatives could induce apoptosis in various cancer cell lines. These findings suggest a promising avenue for cancer treatment using these compounds .

- DPP-4 Inhibition : A study on the rational design of DPP-4 inhibitors derived from dihydropyrimidine structures showed enhanced potency compared to existing drugs. The most potent compound exhibited an IC50 value comparable to established DPP-4 inhibitors like omarigliptin .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 2,4-Diaminopyrimidine | Antimicrobial | Similar structural features |

| 4-Aminopyrrolo[2,3-d]pyrimidine | Antitubercular | Different target specificity |

| 3,4-Dihydropyrimidinones | Antitumor, Antioxidant | Broad range of biological activities |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3-Dihydropyrimidin-4-amine derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituted amines can be synthesized by reacting 2,6-dimethylfuro[2,3-d]pyrimidin-4-amine with aryl or alkyl halides in polar solvents (e.g., water or ethanol) under reflux. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization .

- Key Parameters :

- Solvent Choice : Water or ethanol for solubility and reaction efficiency.

- Temperature : Reflux conditions (e.g., 80–100°C) to ensure completion.

- Yields : Typically 50–81%, depending on substituent steric effects .

Q. How can the purity and structural integrity of synthesized this compound derivatives be confirmed?

- Methodological Answer :

- Melting Points : Used to assess purity (e.g., 87–287°C range for derivatives in ).

- TLC (Rf Values) : Consistent Rf values (e.g., 0.1–0.3 in hexane/ethyl acetate) indicate reproducibility .

- 1H NMR : Characteristic shifts (e.g., singlet for methyl groups at δ 2.1–2.6 ppm, aromatic protons at δ 6.7–8.1 ppm) confirm substitution patterns .

- Elemental Analysis : Matches calculated C, H, N percentages (e.g., ±0.4% deviation) .

Advanced Research Questions

Q. How can substituent effects on this compound derivatives be systematically studied to enhance biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro) groups to the aryl/alkyl substituents. For example, N-(4-methoxyphenyl) derivatives show improved solubility due to polar groups, while chloro-substituted analogs may enhance binding affinity .

- Biological Assays : Test inhibition of enzymes (e.g., cholinesterase) using kinetic assays or cellular models. Compare IC50 values across derivatives .

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Combine 1H NMR, X-ray crystallography (using SHELX software for refinement), and high-resolution mass spectrometry (HRMS). For example, SHELX refinement of crystal structures can resolve ambiguities in bond lengths/angles caused by disorder .

- Dynamic NMR : Detect conformational flexibility (e.g., rotamers) causing split peaks, which may explain discrepancies in reported shifts .

Q. What computational strategies are effective for predicting the reactivity of this compound derivatives in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states for key reactions (e.g., nucleophilic substitution) using Gaussian or ORCA software. Calculate activation energies to predict reaction feasibility .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina. Prioritize derivatives with strong binding scores for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。